![molecular formula C18H20N2O2S2 B12521766 1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole CAS No. 651335-42-1](/img/structure/B12521766.png)
1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and an indole core
Métodos De Preparación
The synthesis of 1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Thiophene Sulfonyl Group: This step involves the sulfonylation of a thiophene derivative, which can be achieved using sulfonyl chlorides under basic conditions.
Indole Formation and Coupling: The indole core is synthesized through Fischer indole synthesis or other suitable methods.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or indole rings, often using halogenated derivatives as intermediates.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used to attach various functional groups to the indole core.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions.
Aplicaciones Científicas De Investigación
1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist .
Comparación Con Compuestos Similares
Similar compounds to 1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole include other piperidine derivatives and indole-based molecules. These compounds share structural similarities but differ in their functional groups and specific applications. For instance:
Piperidine Derivatives: Compounds like piperidin-4-yl-methyl and piperidin-2-yl-methyl derivatives are used in drug design and synthesis.
Indole Derivatives: Indole-3-carbinol and indole-3-acetic acid are well-known for their biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity, making it a valuable compound in research and development.
Propiedades
Número CAS |
651335-42-1 |
|---|---|
Fórmula molecular |
C18H20N2O2S2 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
1-(piperidin-3-ylmethyl)-3-thiophen-2-ylsulfonylindole |
InChI |
InChI=1S/C18H20N2O2S2/c21-24(22,18-8-4-10-23-18)17-13-20(12-14-5-3-9-19-11-14)16-7-2-1-6-15(16)17/h1-2,4,6-8,10,13-14,19H,3,5,9,11-12H2 |
Clave InChI |
IAFPMTUXIJKEJG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


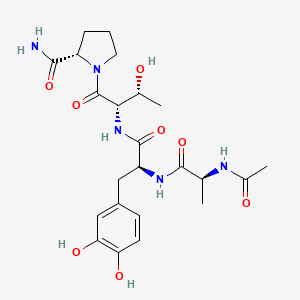
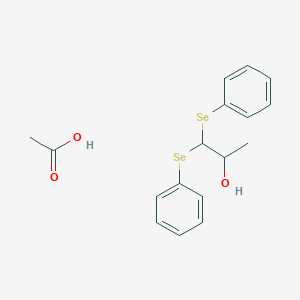
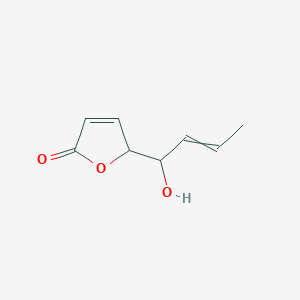
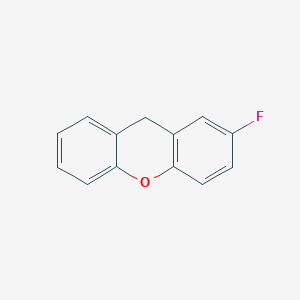
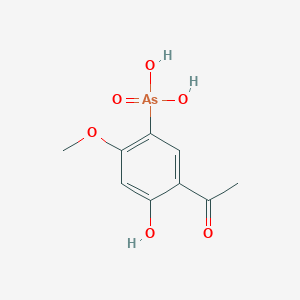
![Benzene, 1-[2-[2-chloro-2-(phenylsulfinyl)cyclopropyl]ethyl]-4-methoxy-](/img/structure/B12521716.png)



![8-Bromo-3-methyl-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12521742.png)
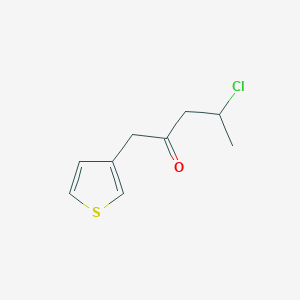
![4,4'-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol](/img/structure/B12521755.png)
![tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate](/img/structure/B12521769.png)
![N-[3-(Trichlorosilyl)propyl]prop-2-enamide](/img/structure/B12521771.png)
